Cas no 1249183-21-8 (1-Cyclopropyl-3-(prop-2-yn-1-yl)urea)

1-Cyclopropyl-3-(prop-2-yn-1-yl)urea is a synthetic urea derivative featuring a cyclopropyl group and a propargyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its versatile reactivity, particularly in click chemistry applications where the alkyne moiety enables efficient cycloaddition reactions. The cyclopropyl ring enhances structural rigidity, potentially improving binding affinity in biologically active molecules. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. The compound’s stability under standard conditions further supports its utility in research and industrial applications.
1-Cyclopropyl-3-(prop-2-yn-1-yl)urea structure
1249183-21-8 structure
商品名:1-Cyclopropyl-3-(prop-2-yn-1-yl)urea
CAS番号:1249183-21-8
MF:C7H10N2O
メガワット:138.167101383209
CID:5054948
PubChem ID:53517499

1-Cyclopropyl-3-(prop-2-yn-1-yl)urea 化学的及び物理的性質

名前と識別子

    • 1-cyclopropyl-3-(prop-2-yn-1-yl)urea
    • 1-cyclopropyl-3-prop-2-ynylurea
    • 1-cyclopropyl-3-(prop-2-ynyl)urea
    • Z177091748
    • 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea
    • インチ: 1S/C7H10N2O/c1-2-5-8-7(10)9-6-3-4-6/h1,6H,3-5H2,(H2,8,9,10)
    • InChIKey: KXEBMAUNGSMZDB-UHFFFAOYSA-N
    • ほほえんだ: O=C(NCC#C)NC1CC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 41.1

1-Cyclopropyl-3-(prop-2-yn-1-yl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-141034-1.0g
1-cyclopropyl-3-(prop-2-yn-1-yl)urea
1249183-21-8 95%
1g
$0.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305019-500mg
N-Cyclopropyl-N′-2-propyn-1-ylurea
1249183-21-8 95%
500mg
¥12776.00 2024-08-09
TRC
B425663-50mg
1-cyclopropyl-3-(prop-2-yn-1-yl)urea
1249183-21-8
50mg
$ 185.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1305019-50mg
N-Cyclopropyl-N′-2-propyn-1-ylurea
1249183-21-8 95%
50mg
¥4082.00 2024-08-09
Enamine
EN300-141034-0.05g
1-cyclopropyl-3-(prop-2-yn-1-yl)urea
1249183-21-8 95%
0.05g
$162.0 2023-02-15
Enamine
EN300-141034-0.25g
1-cyclopropyl-3-(prop-2-yn-1-yl)urea
1249183-21-8 95%
0.25g
$347.0 2023-02-15
Enamine
EN300-141034-0.5g
1-cyclopropyl-3-(prop-2-yn-1-yl)urea
1249183-21-8 95%
0.5g
$546.0 2023-02-15
Enamine
EN300-141034-2500mg
1-cyclopropyl-3-(prop-2-yn-1-yl)urea
1249183-21-8 95.0%
2500mg
$1370.0 2023-09-30
Enamine
EN300-141034-500mg
1-cyclopropyl-3-(prop-2-yn-1-yl)urea
1249183-21-8 95.0%
500mg
$546.0 2023-09-30
1PlusChem
1P01ADD5-5g
1-cyclopropyl-3-(prop-2-yn-1-yl)urea
1249183-21-8 95%
5g
$2569.00 2023-12-25

1-Cyclopropyl-3-(prop-2-yn-1-yl)urea 関連文献

1-Cyclopropyl-3-(prop-2-yn-1-yl)ureaに関する追加情報

Introduction to 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea (CAS No. 1249183-21-8)

1-Cyclopropyl-3-(prop-2-yn-1-yl)urea is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 1249183-21-8, features a unique structural framework comprising a cyclopropyl group and an alkyne moiety, both of which contribute to its distinct chemical properties and potential biological activities. The urea functional group further enhances its reactivity, making it a valuable scaffold for the development of novel therapeutic agents.

The structural composition of 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea is characterized by a cyclopropane ring attached to a urea linkage, with a propargyl group (-C≡CH) at the third position. This configuration imparts both rigidity and flexibility to the molecule, allowing it to interact with biological targets in diverse ways. The cyclopropyl ring, known for its strain and electronic properties, can influence the compound's binding affinity and metabolic stability, while the propargyl alkyne offers opportunities for further functionalization via cross-coupling reactions.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the urea moiety. Urea-based structures are widely recognized for their ability to act as hydrogen bond donors and acceptors, which is crucial for the design of high-affinity ligands. Moreover, the propargyl group serves as an excellent handle for introducing additional functional groups through Sonogashira coupling or other transition-metal-catalyzed reactions, enabling the synthesis of more complex derivatives.

Current research in medicinal chemistry increasingly emphasizes the development of small molecules that can modulate biological pathways with high specificity. 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea has emerged as a promising candidate in this context due to its unique structural features. Studies have begun to explore its interactions with various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammation. The cyclopropyl ring's ability to engage in π-stacking interactions and its strain-induced reactivity have been particularly noted as key factors contributing to its potential as a drug-like molecule.

One of the most exciting aspects of 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea is its versatility in drug discovery pipelines. The presence of both the cyclopropane and propargyl groups allows chemists to systematically modify the molecule to optimize its pharmacokinetic properties and target specificity. For instance, derivatization of the propargyl group can lead to novel heterocyclic compounds or peptidomimetics, while modifications at the cyclopropyl ring might enhance metabolic stability or binding affinity.

The synthesis of 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the formation of the cyclopropane derivative followed by introduction of the propargyl alkyne via cross-coupling reactions such as the Buchwald-Hartwig coupling or Sonogashira coupling. The urea moiety is often formed via condensation reactions between carbodiimides or isocyanates with appropriate nucleophiles.

Recent advances in computational chemistry have also played a pivotal role in understanding the behavior of 1-Cyclopropyl-3-(prop-2-yn-1-yl)urea. Molecular modeling studies have revealed insights into its binding modes with biological targets, providing valuable guidance for structure-based drug design. These computational approaches complement experimental efforts by predicting potential interactions and optimizing molecular properties before costly wet-lab synthesis.

The pharmaceutical industry has taken note of these developments, with several companies investing in libraries of cyclopropane-containing compounds for high-throughput screening (HTS). 1-Cyclopropyl-3-(prop-2-yn-1-yllurea) is among those compounds being evaluated for their potential therapeutic applications. Early-stage studies suggest that derivatives of this compound may exhibit inhibitory activity against key enzymes involved in disease pathways, making them attractive candidates for further development.

In conclusion, 1-Cyclopropyl-(Prop 2 Yn 1 Yl Urea) (CAS No. 1249183 21 8) represents an intriguing compound with significant promise in pharmaceutical research. Its unique structural features—combining a cyclopropane ring with a propargyl alkyne and a urea functional group—make it a versatile scaffold for developing novel bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.

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